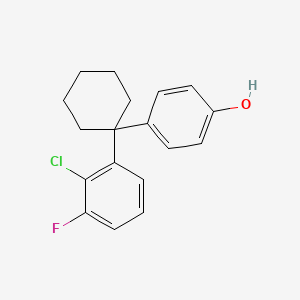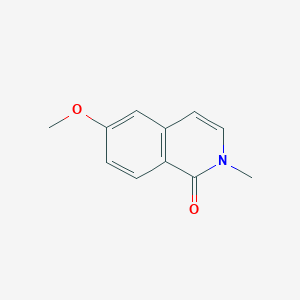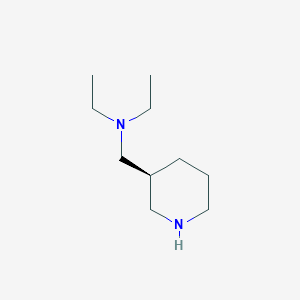
(S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine is a chiral amine compound that features a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the chiral center at the piperidine ring makes it an important molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials such as 3-piperidone.
Reductive Amination: The key step involves the reductive amination of 3-piperidone with ethylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform the reductive amination step efficiently.
Chiral Catalysis: Employing chiral catalysts to directly produce the (S)-enantiomer, thereby eliminating the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
(S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
(S)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine can be compared with other similar compounds, such as:
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
N-Methyl-N-(piperidin-3-ylmethyl)ethanamine: A similar compound with a methyl group instead of an ethyl group, which may have different pharmacokinetic properties.
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine: A structural isomer with the piperidine ring substituted at the 4-position, potentially leading to different receptor binding affinities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group, which can significantly influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-ethyl-N-[[(3S)-piperidin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3/t10-/m0/s1 |
InChI Key |
DOQHFNCPMZRSIA-JTQLQIEISA-N |
Isomeric SMILES |
CCN(CC)C[C@H]1CCCNC1 |
Canonical SMILES |
CCN(CC)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

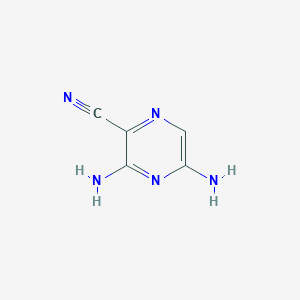
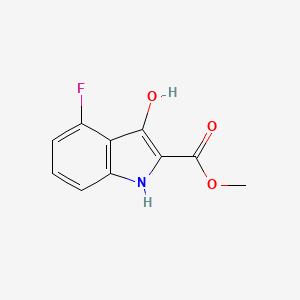
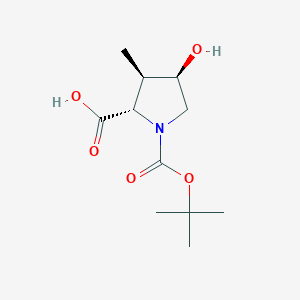
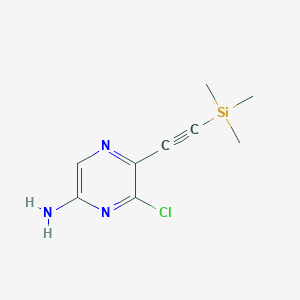
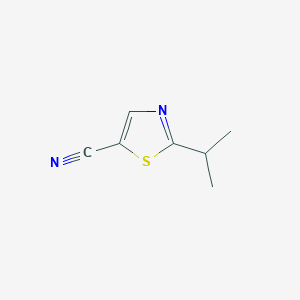
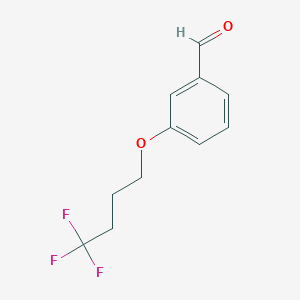
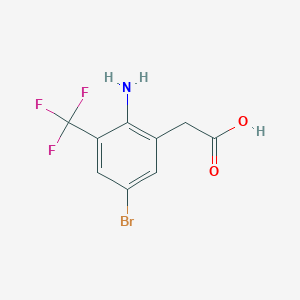
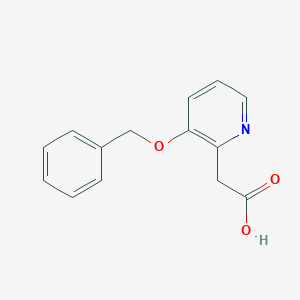
![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)
